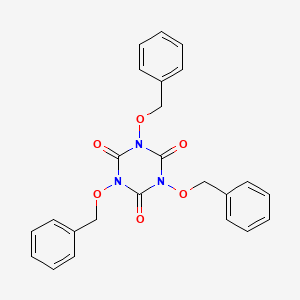

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

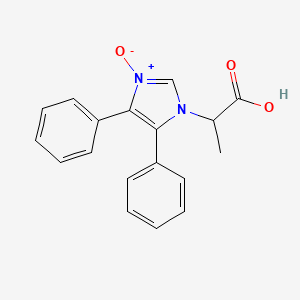

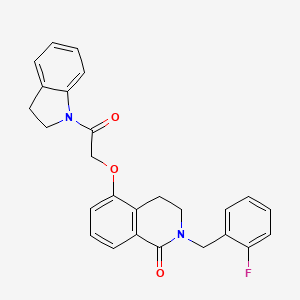

Triazines can be synthesized from cyanuric chloride through a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

Quantum chemical investigations have been carried out on co-crystals based on 1,3,5-tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine, which showed CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .Chemical Reactions Analysis

Triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their substituents. For example, 1,3,5-tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine showed CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .Applications De Recherche Scientifique

Crystal Structure and Spectroscopic Analysis

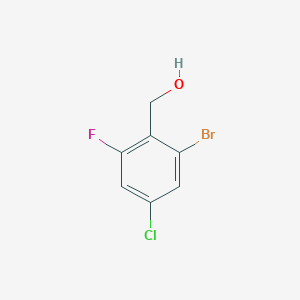

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione plays a significant role in the field of crystallography and spectroscopy. The crystal structures of cyclic trihydroxamic acid derivatives, including 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione, have been analyzed for their geometric parameters, hydrogen bonding patterns, and spectroscopic properties. This analysis contributes to a better understanding of molecular interactions and structure-property relationships (Dilović et al., 2007).

Synthesis of Triols with C3 Symmetry

The compound has been utilized in the synthesis of triols with C3 symmetry, showcasing its importance in organic synthesis. The reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with nucleophiles under microwave heating leads to the formation of tripodal triols, which are significant in the development of new materials and molecules (Vázquez-Tato et al., 2011).

Thermal Properties and Synthesis Methodologies

The compound is also significant in studying thermal properties and developing new synthesis methodologies. For example, its derivatives have been synthesized with high yields and simple methodologies, contributing to advancements in chemical synthesis and material science (Bayat & Hajighasemali, 2017).

Non-Linear Optical Investigations

In the field of optics, derivatives of 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione have been synthesized and studied for their non-linear optical properties. This research is crucial for developing new materials with potential applications in optics and photonics (Srinivas et al., 2006).

Use as O-benzylating Reagent

The compound has been identified as a novel O-benzylating reagent, showcasing its utility in organic synthesis. This application is vital for the development of new synthetic pathways and the creation of novel organic compounds (Yamada, Fujita, & Kunishima, 2012).

Safety And Hazards

The safety and hazards of a specific triazine compound would depend on its specific structure and substituents. For example, 1,3,5-Triglycidyl-s-triazinetrione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and toxic in contact with skin .

Orientations Futures

The anticancer activity of DNA intercalators (molecules that intercalate between DNA base pairs) has drawn special interest. The current study investigated the promising anticancer drug 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) against breast and cervical cancer cell lines . This study will promote empirical investigation into the synthesis of metallic and non-metallic H3BTB derivatives and their potential use as bioactive molecules for the treatment of cancer .

Propriétés

IUPAC Name |

1,3,5-tris(phenylmethoxy)-1,3,5-triazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15H,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHFFGNOHWAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C(=O)N(C(=O)N(C2=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione | |

CAS RN |

95705-20-7 |

Source

|

| Record name | 1,3,5-Tribenzyloxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)

![N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2741469.png)

![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)

![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)

![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)

![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)